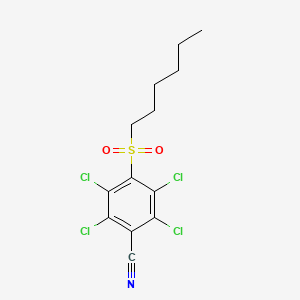
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a chemical compound with the molecular formula C13H13Cl4NO2S It is known for its unique structure, which includes a benzonitrile core substituted with hexylsulfonyl and tetrachloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile typically involves the introduction of hexylsulfonyl and tetrachloro groups onto a benzonitrile core. One common method involves the sulfonylation of a tetrachlorobenzonitrile precursor with hexylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachlorobenzonitrile: Lacks the hexylsulfonyl group, resulting in different chemical properties and reactivity.
4-Methylsulfonyl-2,3,5,6-tetrachlorobenzonitrile: Contains a methylsulfonyl group instead of a hexylsulfonyl group, leading to differences in solubility and biological activity.
Uniqueness
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is unique due to the presence of the hexylsulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
CAS No. |
56916-68-8 |
|---|---|
Molecular Formula |
C13H13Cl4NO2S |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-hexylsulfonylbenzonitrile |
InChI |
InChI=1S/C13H13Cl4NO2S/c1-2-3-4-5-6-21(19,20)13-11(16)9(14)8(7-18)10(15)12(13)17/h2-6H2,1H3 |
InChI Key |
RRYNAQHVYUEIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















